Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers
Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-D5 methanesulfonate (CAS No. 1219795-44-4) is the deuterated form of ethyl methanesulfonate (EMS), a well-characterized alkylating agent.[1] The substitution of five hydrogen atoms with deuterium on the ethyl group makes it a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analyses. Its near-identical chemical and physical properties to the non-labeled compound allow it to effectively account for variations during sample preparation and analysis, leading to more accurate and precise results.[2] This technical guide provides an in-depth overview of Ethyl-D5 methanesulfonate, including its properties, synthesis, mechanism of action, and detailed experimental protocols for its use.
Chemical and Physical Properties
The physicochemical properties of Ethyl-D5 methanesulfonate are summarized in the table below. Data for its non-deuterated counterpart, ethyl methanesulfonate (EMS), is also included for comparison.
| Property | Ethyl-D5 Methanesulfonate | Ethyl Methanesulfonate (EMS) |
| Molecular Formula | C3H3D5O3S[3] | C3H8O3S[4] |
| Molecular Weight | 129.19 g/mol [3] | 124.16 g/mol |
| CAS Number | 1219795-44-4 | 62-50-0 |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Density | ~1.2 g/cm³ | 1.1452 g/cm³ (22 °C) |
| Boiling Point | Not explicitly available | 85–86 °C /10 mmHg |
| Melting Point | Not explicitly available | < 25 °C |
| Vapor Pressure | Not explicitly available | 0.044 kPa @ 25˚C |
Synthesis of Ethyl-D5 Methanesulfonate
A specific, published, step-by-step protocol for the synthesis of Ethyl-D5 methanesulfonate was not identified in the reviewed literature. However, the synthesis can be inferred from general methods for the preparation of methanesulfonate esters from alcohols. The most common method involves the reaction of a deuterated alcohol with methanesulfonyl chloride in the presence of a base.
General Synthetic Scheme:
The reaction proceeds via the esterification of deuterated ethanol (Ethanol-d5) with methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.
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Reactants:
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Ethanol-d5 (CD3CD2OH)
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Methanesulfonyl chloride (CH3SO2Cl)
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Base (e.g., Triethylamine, Pyridine)
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Solvent:
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An inert solvent such as dichloromethane (DCM) is commonly used.
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General Procedure:
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Deuterated ethanol and the base are dissolved in the inert solvent and cooled in an ice bath.
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Methanesulfonyl chloride is added dropwise to the cooled solution with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
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The reaction mixture is then washed with aqueous solutions to remove the salt byproduct and any remaining acid.
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The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude Ethyl-D5 methanesulfonate.
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Purification can be achieved through distillation or chromatography.
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Mechanism of Action: DNA Alkylation
The biological effects of ethyl methanesulfonate, and by extension its deuterated isotopologue, are primarily due to its action as a potent alkylating agent. The ethyl group of EMS reacts with nucleophilic sites on DNA bases, with the O6 position of guanine being a primary target. This alkylation leads to the formation of O6-ethylguanine, an abnormal base.
During DNA replication, DNA polymerase often incorrectly pairs thymine, instead of cytosine, with O6-ethylguanine. Subsequent rounds of replication then lead to a permanent G:C to A:T transition mutation. This mutagenic activity is the basis for its use in genetic research to induce random mutations.
Experimental Protocols
Ethyl-D5 methanesulfonate is primarily used as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for its use in the quantification of an analyte in a biological matrix, such as urine. This protocol is based on methodologies for the analysis of similar compounds like ethyl sulfate.
Protocol: Quantification of an Analyte in Urine using Ethyl-D5 Methanesulfonate as an Internal Standard by LC-MS/MS
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Preparation of Stock and Working Solutions:
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Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte of interest in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
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Ethyl-D5 Methanesulfonate Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Ethyl-D5 methanesulfonate in the same solvent at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution to create a calibration curve over the desired concentration range.
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Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration appropriate for spiking into all samples (calibrators, quality controls, and unknowns).
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Sample Preparation:
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Thaw frozen urine samples and vortex to ensure homogeneity.
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To a 100 µL aliquot of each urine sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the Ethyl-D5 methanesulfonate internal standard working solution.
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Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if necessary for analyte stability and ionization) to precipitate proteins.
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Vortex the samples for 1 minute.
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Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a suitable C18 reversed-phase column for separation.
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Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte from matrix components.
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Mass Spectrometry (MS/MS):
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Use an electrospray ionization (ESI) source, typically in positive or negative ion mode depending on the analyte's properties.
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Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
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Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and Ethyl-D5 methanesulfonate to ensure selectivity and sensitivity.
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Data Analysis and Quantification:
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Integrate the peak areas for the analyte and the internal standard in all samples.
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Calculate the peak area ratio of the analyte to the internal standard for each sample.
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Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl-D5 methanesulfonate is a critical tool for researchers in fields requiring highly accurate and precise quantification of analytes in complex matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for correcting for analytical variability. A thorough understanding of its properties, synthesis, and the underlying mechanism of its non-deuterated form's biological activity, as outlined in this guide, is essential for its effective and safe use in the laboratory.
